

The Discovery, Origin, and Biochemical Significance of Leucrose: A Technical Guide

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Compound of Interest

Compound Name: *Leucrose*

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This technical guide provides an in-depth exploration of **leucrose**, a sucrose isomer with significant potential in the food and pharmaceutical industries. We will delve into its microbial origin, the enzymatic processes governing its synthesis, and its metabolic fate. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of **leucrose**, supported by quantitative data, detailed experimental methodologies, and visual representations of its biochemical pathways and production workflows.

Discovery and Origin of Leucrose

Leucrose (5-O- α -D-glucopyranosyl-D-fructopyranose) was first identified in 1952 by F.H. Stodola and his colleagues.^[1] Its discovery was a serendipitous outcome of research into the enzymatic synthesis of dextran from sucrose using the bacterium *Leuconostoc mesenteroides*.^{[1][2][3]} Under specific reaction conditions, a small fraction of the sucrose, approximately 3%, was converted into a novel, non-reducing disaccharide composed of glucose and fructose.^[1] Stodola aptly named this new sugar "**leucrose**" to honor its microbial origin from *Leuconostoc*. The precise chemical structure of **leucrose**, featuring an $\alpha(1 \rightarrow 5)$ glycosidic bond between the glucose and fructose moieties, was elucidated in 1956.

While initially discovered as a byproduct of microbial fermentation, **leucrose** has since been identified in natural sources such as honey and the pollen of *Typha latifolia*. The industrial potential of **leucrose** was recognized later, leading to the development of targeted enzymatic production methods. In 1986, a patent was filed by Pfeifer & Langen describing a process for

the production of **leucrose** from sucrose and fructose using the enzyme dextranucrase. Today, **leucrose** is commercially produced and investigated for its properties as a non-cariogenic and fully metabolizable sugar substitute.

Physicochemical and Biochemical Properties

Leucrose is a structural isomer of sucrose, sharing the same chemical formula ($C_{12}H_{22}O_{11}$) but differing in the linkage between the glucose and fructose units. This structural variance imparts distinct physical and biochemical characteristics to **leucrose** compared to sucrose.

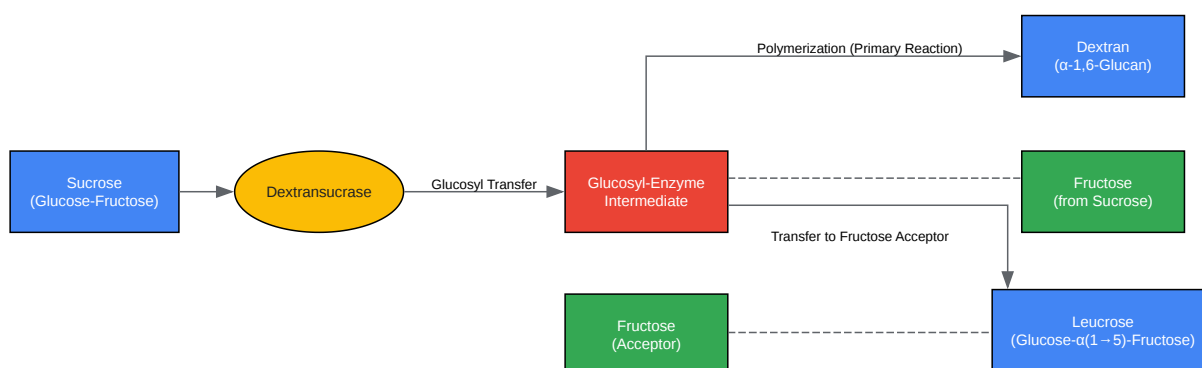
Property	Value	Reference
Chemical Formula	$C_{12}H_{22}O_{11}$	
Molecular Weight	342.30 g/mol	
IUPAC Name	5-O- α -D-glucopyranosyl-D-fructose	
CAS Number	7158-70-5	
Glycosidic Bond	$\alpha(1 \rightarrow 5)$	
Appearance	White solid	
Melting Point	161-163 °C	
Solubility	Soluble in water	
Sweetness	Approximately half that of sucrose	
Cariogenicity	Non-cariogenic	
Metabolism	Hydrolyzed by α -glucosidase in the small intestine	

Enzymatic Synthesis of Leucrose

The primary method for producing **leucrose** is through the enzymatic action of dextranucrase (E.C. 2.4.1.5), a type of glucosyltransferase. This enzyme catalyzes the transfer of a glucosyl unit from a sucrose donor to a fructose acceptor molecule.

Reaction Mechanism

The synthesis of **leucrose** is a transglucosylation reaction. Dextranucrase first cleaves the glycosidic bond in sucrose, forming a glucosyl-enzyme intermediate and releasing fructose. In the presence of a high concentration of fructose, the enzyme then transfers the glucosyl unit to the C5 hydroxyl group of a fructose molecule, forming the $\alpha(1 \rightarrow 5)$ linkage characteristic of **leucrose**. This reaction competes with the primary reaction of dextranucrase, which is the polymerization of glucosyl units to form dextran.



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Enzymatic synthesis of **leucrose** by dextranucrase.

Optimization of Leucrose Production

The yield of **leucrose** is highly dependent on the reaction conditions. Key parameters that can be optimized include the source of dextranucrase, substrate concentrations, temperature, and pH.

Parameter	Optimal Condition	Effect on Leucrose Yield
Enzyme Source	Streptococcus mutans dextranucrase (SmDS) often shows higher leucrose yield compared to Leuconostoc mesenteroides dextranucrase.	Different enzymes have varying affinities for fructose as an acceptor molecule.
Substrate Ratio	High fructose to sucrose ratio. For example, 0.5 M sucrose + 1.0 M fructose.	A high concentration of the fructose acceptor favors the synthesis of leucrose over dextran polymerization.
Temperature	30 °C	Balances enzyme activity and stability for optimal yield over time.
pH	6.5 - 7.2	Maintains the optimal conformation and catalytic activity of the dextranucrase.
Reaction Time	Up to 120 hours	Allows for the accumulation of leucrose, although the reaction rate may decrease over time.

With optimized conditions, **leucrose** yields can be significantly increased. For instance, using recombinant dextranucrase from Streptococcus mutans with a substrate mixture of 0.5 M sucrose and 1.0 M fructose at 30 °C for 120 hours, a **leucrose** yield of approximately 24.5% has been reported.

Experimental Protocols

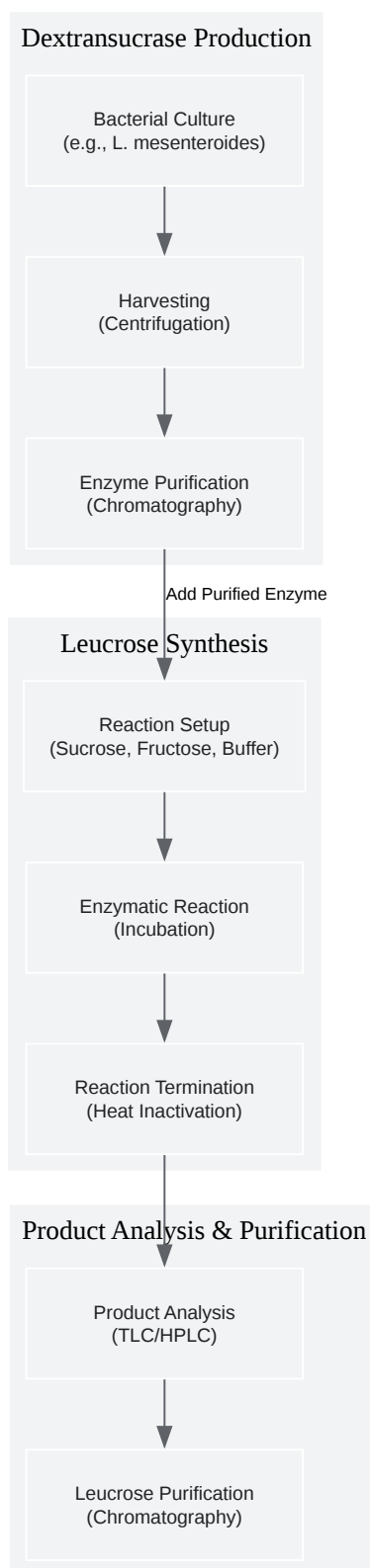
Production and Purification of Dextranucrase

A detailed protocol for the production and purification of dextranucrase is crucial for obtaining a high-purity enzyme for **leucrose** synthesis. The following is a generalized protocol based on common laboratory practices.

- **Bacterial Culture:** Inoculate a suitable bacterial strain (e.g., *Leuconostoc mesenteroides* or a recombinant *E. coli* expressing dextransucrase) into a production medium. A typical medium contains sucrose as an inducer, yeast extract, peptone, and essential minerals. The culture is incubated at an optimal temperature (e.g., 25 °C) and pH (e.g., 6.5-7.2) for a specified period (e.g., 16-24 hours).
- **Enzyme Harvesting:** After incubation, centrifuge the culture to separate the bacterial cells from the supernatant, which contains the extracellular dextransucrase.
- **Enzyme Purification:** The crude enzyme in the supernatant can be purified using various chromatographic techniques. A common method involves precipitation with ammonium sulfate followed by gel filtration chromatography (e.g., using Sephadex G-100). The purity of the enzyme can be assessed by SDS-PAGE.

Enzymatic Synthesis and Purification of Leucrose

- **Reaction Setup:** Prepare a reaction mixture containing sucrose and fructose at the desired concentrations in a suitable buffer (e.g., sodium acetate buffer, pH 5.5-6.5).
- **Enzymatic Reaction:** Add the purified dextransucrase to the reaction mixture and incubate at the optimal temperature (e.g., 30 °C) with gentle agitation for the desired duration (e.g., 24-120 hours).
- **Reaction Termination:** Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- **Product Analysis and Purification:** The composition of the reaction mixture can be analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). **Leucrose** can be purified from the reaction mixture, which may contain residual substrates, fructose, and dextran, using chromatographic methods such as gel filtration or ion-exchange chromatography.



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Experimental workflow for **leucrose** production.

Metabolism and Biological Effects of Leucrose

Digestion and Absorption

In the human digestive system, **leucrose** is hydrolyzed into its constituent monosaccharides, glucose and fructose, by the action of α -glucosidase enzymes located in the brush border of the small intestine. The rate of this hydrolysis is slower than that of sucrose. The released glucose and fructose are then absorbed into the bloodstream.

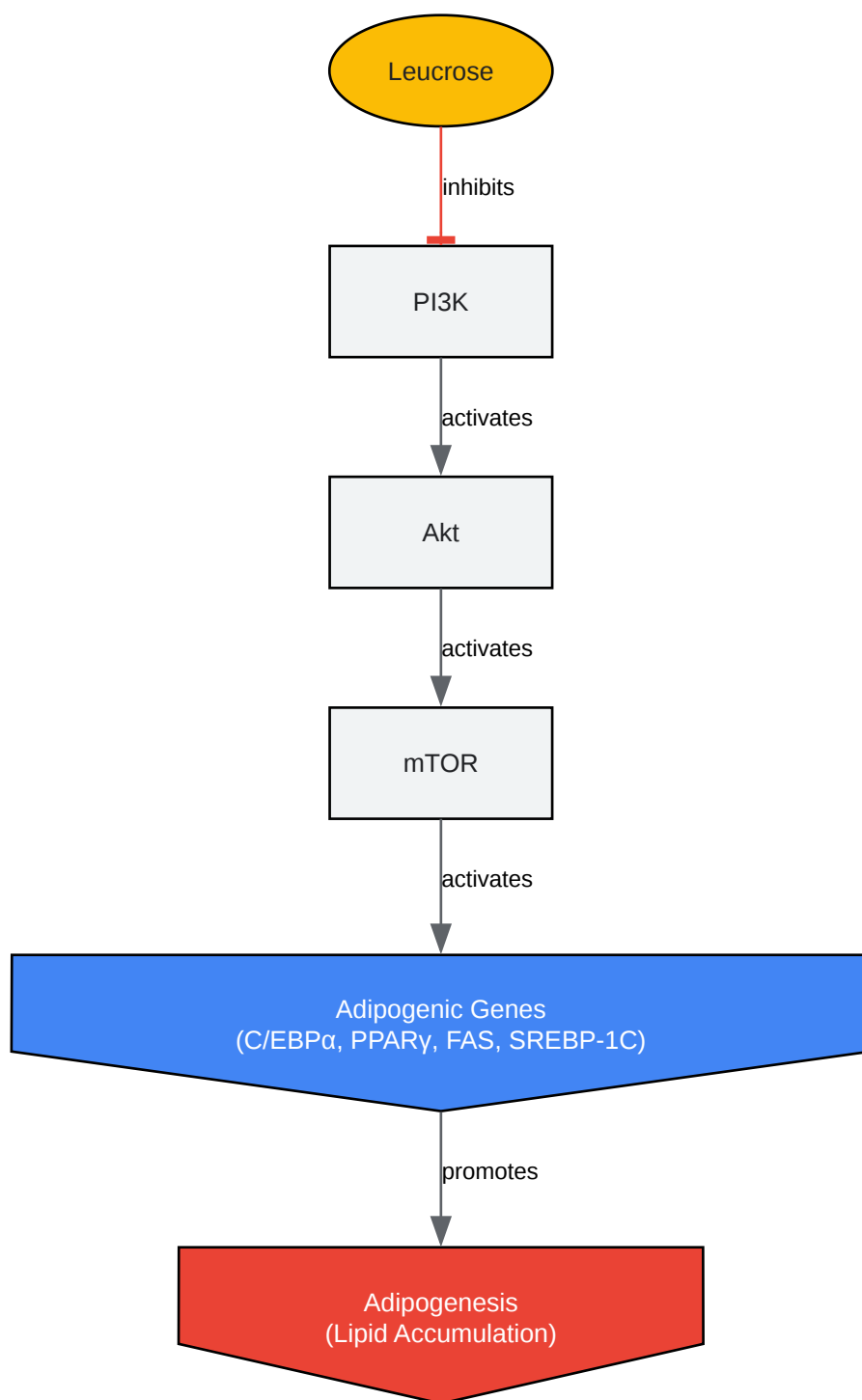
Effects on Adipogenesis

Recent studies have indicated that **leucrose** may have beneficial effects on lipid metabolism. In vitro studies using 3T3-L1 preadipocyte cells have shown that **leucrose** can inhibit adipogenesis (the formation of fat cells). This effect is mediated by the downregulation of key adipogenic transcription factors and enzymes.

Signaling Pathway: **Leucrose** has been shown to suppress the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. By inhibiting the phosphorylation of key components of this pathway, **leucrose** leads to the reduced expression of downstream targets involved in adipogenesis.

Specifically, **leucrose** treatment has been observed to decrease the mRNA levels of:

- CCAAT/enhancer-binding protein α (C/EBP α) and Peroxisome proliferator-activated receptor- γ (PPAR γ): Master regulators of adipocyte differentiation.
- Fatty acid synthase (FAS) and Sterol regulatory element-binding protein-1C (SREBP-1C): Key enzymes and transcription factors in lipogenesis (fat synthesis).



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Leucrose's inhibitory effect on the PI3K/Akt/mTOR pathway in adipogenesis.

Conclusion

Leucrose, a disaccharide born from microbial synthesis, presents a compelling profile for applications in food science and potentially as a therapeutic agent. Its unique $\alpha(1 \rightarrow 5)$ glycosidic bond confers properties such as reduced sweetness, non-cariogenicity, and a slower rate of digestion compared to sucrose. The enzymatic synthesis of **leucrose** using dextransucrase is a well-established process that can be optimized for high yields. Furthermore, emerging research on its ability to modulate key signaling pathways involved in metabolism, such as the PI3K/Akt/mTOR pathway and its subsequent inhibition of adipogenesis, opens up new avenues for its use in functional foods and nutraceuticals. This technical guide provides a foundational understanding of **leucrose**, from its historical discovery to its modern-day biochemical significance, offering valuable insights for researchers and developers in the field.

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